Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate
Description
Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and both formyl (CHO) and methyl (CH₃) substituents at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals or chiral ligands. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, while the formyl group enables further functionalization, such as condensation or reduction reactions.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h9H,5-8H2,1-4H3 |
InChI Key |
SORKXFWCDXRWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Strength | Limitation | Overall Yield (%) |
|---|---|---|---|
| Reductive Amination | High functional group tolerance | Requires pre-synthesized aldehyde | 72 |
| Oxidation | Mild conditions | Risk of over-oxidation | 58 |
| Cyclization | Atom-economic | Complex precursor synthesis | 61 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, catalytic or stoichiometric amounts of base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl2-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidine Derivatives
Substituent Effects :
- Formyl vs. Methoxy : The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 2-position and enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the methoxy group in CAS 195964-51-3 is electron-donating, stabilizing adjacent carbocations and influencing ring conformation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The formyl group increases polarity and hygroscopicity compared to methoxy analogs, impacting storage and handling requirements.
- Piperidine ring puckering (described by Cremer-Pople coordinates ) likely differs between compounds due to substituent bulk, affecting conformational flexibility and intermolecular interactions.
Research Findings and Conformational Analysis
- Ring Puckering: The Cremer-Pople parameters predict that bulky 2-substituents (e.g., formyl and methyl) induce non-planar puckering in the piperidine ring, altering reactivity and crystal packing.
- Crystallography : SHELX software is widely used for refining such structures, though the target compound’s crystallographic data remain uncharacterized in the provided evidence.
Biological Activity
Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is an organic compound notable for its structural complexity and potential biological activities. This article examines its biological activity, synthesis, and applications, drawing from various research findings and case studies.
Chemical Structure and Properties
Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate has a molecular formula of C_{12}H_{23}N_{1}O_{3} and a molecular weight of approximately 227.30 g/mol. The compound features a piperidine ring with a tert-butyl group, a formyl group, and a carboxylate moiety, which contribute to its unique reactivity and potential pharmacological properties .
Biological Activity Overview
While specific biological activities of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Piperidine derivatives are known for their interactions with various biological targets, including receptors and enzymes. The presence of the formyl group may enhance these interactions by providing additional sites for binding .
Potential Pharmacological Effects
Research indicates that piperidine derivatives can possess diverse activities, such as:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate.
- Enzyme Inhibition : Compounds structurally related to this compound have demonstrated enzyme inhibitory activity, which could be explored further .
Synthesis
The synthesis of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate typically involves several steps:
- Formation of the piperidine ring.
- Introduction of the tert-butyl group.
- Addition of the formyl and carboxylate groups.
This multi-step synthesis underscores the compound's complexity and potential for modification to enhance biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-formylpyrrolidine-1-carboxylate | C_{11}H_{19}N_{1}O_{3} | Pyrrolidine ring; slightly smaller structure |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | C_{12}H_{24}N_{2}O_{2} | Amino substitution; different pharmacological profile |
| Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate | C_{12}H_{23}N_{1}O_{3} | Hydroxy group instead of formyl; potential for different biological activity |
This table illustrates how variations in structure can influence the reactivity and biological interactions of these compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives:
- Antiviral Studies : A study on piperidine-based compounds indicated promising antiviral activities against SARS-CoV protease, highlighting the importance of structural modifications in enhancing potency .
- Receptor Binding Studies : Research into receptor interactions has shown that piperidine derivatives can effectively bind to various receptors, influencing their therapeutic potential .
- Inhibition Mechanisms : Studies have documented enzyme inhibition mechanisms for similar compounds, providing insights into how structural features affect binding affinity and activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves functionalization of a piperidine core. A foundational route starts with tert-butyl chloroformate reacting with 2-methylpiperidine to form a protected intermediate, followed by formylation using reagents like DMF/POCl₃. Reaction yields depend on:
- Catalysts : Use of coupling agents (e.g., DCC/DMAP) for carboxylate formation .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during formylation .
Q. Which analytical techniques are most effective for characterizing tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the formyl and tert-butyl groups. DEPT-135 or HSQC can resolve overlapping signals in complex derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .
Q. What safety precautions are critical when handling tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
- Storage : Store in sealed containers at 2–8°C to prevent decomposition; avoid incompatible materials (strong acids/bases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate?
- Methodological Answer :
- 2D NMR Techniques : Utilize COSY or NOESY to distinguish diastereomers or confirm stereochemical assignments .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .
- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize multi-step syntheses involving tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate as a key intermediate?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyl groups for amine protection, removable via TFA in dichloromethane .
- Flow Chemistry : Continuous flow systems improve scalability and reduce reaction times for oxidation/reduction steps .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to enhance selectivity .
Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcomes of substitutions on the piperidine ring?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, favoring inversion .
- Temperature Effects : Lower temperatures (−78°C) minimize epimerization during nucleophilic additions .
- Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can induce enantioselectivity in asymmetric syntheses .
Q. What computational tools are effective for predicting the reactivity of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate in novel reactions?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) model transition states and activation energies .
- Machine Learning : Train models on existing reaction databases to predict feasible pathways for formyl-group functionalization .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates potential bioactivity by simulating target-enzyme interactions .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .
- Metabolite Screening : Use LC-MS to identify degradation products that may confound activity measurements .
- Control Experiments : Compare with structurally similar compounds to isolate the contribution of the formyl group .
Q. What experimental and computational approaches validate the mechanism of oxidation reactions involving the formyl group?
- Methodological Answer :
- Isotopic Labeling : Track ¹⁸O incorporation during oxidation to carboxylic acids using H₂¹⁸O₂ .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., geminal diols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
